molecular formula C8H6Cl2O B3040588 2-Chloro-4-methylbenzoyl chloride CAS No. 21900-53-8

2-Chloro-4-methylbenzoyl chloride

Cat. No.: B3040588
CAS No.: 21900-53-8
M. Wt: 189.04 g/mol
InChI Key: LTFBRIUWZRVMBV-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzoyl chloride (CAS 21900-53-8) is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . This aromatic acid chloride serves as a versatile and critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its structure, featuring both an acyl chloride group and a chloro-substituent on the aromatic ring, makes it a valuable intermediate for constructing more complex molecules. The reactive acyl chloride group allows for facile acylation reactions, including the formation of amides and esters, which are fundamental linkages in many active pharmaceutical ingredients (APIs) and agrochemicals . As a research chemical, it is primarily valued for its role in the discovery and development of new chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of human use. Researchers handling this compound should be aware that it is classified as a hazardous chemical. It is corrosive and causes severe skin burns and eye damage . Proper safety precautions must be taken, including the use of personal protective equipment and working within a well-ventilated fume hood. For suppliers, this compound typically requires cold-chain transportation to maintain its stability and purity .

Properties

IUPAC Name

2-chloro-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFBRIUWZRVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298592
Record name 2-Chloro-4-methylbenzoyl chloride
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Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-53-8
Record name 2-Chloro-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-53-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylbenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Involving 2 Chloro 4 Methylbenzoyl Chloride and Its Analogs

Aromatic Acylation Mechanisms: Friedel-Crafts Acylation

2-Chloro-4-methylbenzoyl chloride is an effective acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction introduces the 2-chloro-4-methylbenzoyl group onto an aromatic ring, forming a ketone. libretexts.orgsaskoer.ca This reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com

The actual electrophile in a Friedel-Crafts acylation is not the acyl chloride itself, but a highly reactive species called the acylium ion. saskoer.ca The acylium ion is generated through the reaction of the acyl chloride with a Lewis acid catalyst. masterorganicchemistry.combyjus.com

The Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), coordinates to the chlorine atom of the acyl chloride. saskoer.cabyjus.com This coordination weakens the carbon-chlorine bond, facilitating its cleavage. The C-Cl bond breaks heterolytically, with the chlorine atom leaving with the pair of electrons to form a complex with the Lewis acid (e.g., AlCl₄⁻). byjus.com This departure results in the formation of a carbocation where the positive charge resides on the carbonyl carbon. youtube.com

This acylium ion is significantly stabilized by resonance. The adjacent oxygen atom, with its lone pairs of electrons, can donate electron density to the positively charged carbon by forming a triple bond. byjus.comyoutube.com This creates a resonance structure where the positive charge is delocalized onto the oxygen atom. youtube.com This delocalization greatly stabilizes the electrophile, preventing the carbocation rearrangements that often plague Friedel-Crafts alkylations. saskoer.camasterorganicchemistry.com

Lewis acid catalysts are indispensable for Friedel-Crafts acylation. saskoer.ca Their primary role is to activate the acyl halide and generate the potent acylium ion electrophile. masterorganicchemistry.com

Catalyst Action: Common Lewis acids like AlCl₃, FeCl₃, and BF₃ function by accepting an electron pair from the halogen of the acyl chloride. saskoer.camasterorganicchemistry.com This interaction polarizes the C-Cl bond, making the chlorine a much better leaving group and leading to the formation of the acylium ion. byjus.com A stoichiometric amount of the catalyst is often required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it. organic-chemistry.org

Reaction with Arenes: Once generated, the resonance-stabilized acylium ion is a powerful electrophile that is attacked by the π-electron system of an aromatic ring (the arene). byjus.com The arene acts as the nucleophile. This attack forms a new carbon-carbon bond and results in a carbocation intermediate known as an arenium ion or sigma complex, which is also resonance-stabilized. libretexts.org In this step, the aromaticity of the ring is temporarily lost. byjus.com

Regeneration of Aromaticity: To restore the energetically favorable aromatic system, a proton (H⁺) is abstracted from the carbon atom that formed the new bond with the acyl group. byjus.com The chloride ion from the [AlCl₄]⁻ complex acts as a base, removing the proton. byjus.com This step regenerates the aromatic ring, yields the final ketone product, and reforms the Lewis acid catalyst along with HCl. byjus.com

A patent describing the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) from 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304) exemplifies this process, utilizing aluminum trichloride as the catalyst. google.com

Table 2: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystChemical FormulaTypical Application
Aluminum ChlorideAlCl₃Very common, highly reactive systems
Iron(III) ChlorideFeCl₃Alternative to AlCl₃, sometimes milder
Boron TrifluorideBF₃Gaseous catalyst, used in specific cases
Zinc ChlorideZnCl₂Milder catalyst, for activated arenes

Mechanistic studies provide deeper insight into the course of Friedel-Crafts reactions. Both intermolecular (between two different molecules) and intramolecular (within the same molecule) versions of this reaction are synthetically important.

Intermolecular Acylation: This is the classic Friedel-Crafts acylation where an acyl chloride, such as 2-chloro-4-methylbenzoyl chloride, reacts with a separate aromatic compound like benzene (B151609) or toluene (B28343). A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution. organic-chemistry.org The electron-withdrawing acyl group makes the aromatic ring less nucleophilic than the starting material, thus preventing polyacylation reactions. libretexts.org Mechanistic investigations using techniques like in situ Raman and ex situ IR spectroscopy have been employed to follow the reaction progress, confirming the initial complexation between the acylation reagent and the Lewis acid catalyst. nih.gov

Intramolecular Acylation: If the acyl chloride functional group and an aromatic ring are present in the same molecule and can be brought into proximity (usually to form a five- or six-membered ring), an intramolecular Friedel-Crafts acylation can occur. This is a common strategy for synthesizing polycyclic ketone systems. Studies have shown that strong protic acids like trifluoromethanesulfonic acid or even solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can promote these cyclizations, sometimes without the need for a traditional Lewis acid. organic-chemistry.org Recent research has also explored the use of twisted amides as acylating agents in mild, metal-free Friedel-Crafts reactions, proceeding through a distinct acid-promoted mechanism. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Transition metal catalysis provides powerful tools for forming carbon-carbon bonds, and acyl chlorides like 2-chloro-4-methylbenzoyl chloride are valuable electrophilic partners in these reactions.

Mechanistic insights into palladium-catalyzed direct acylation of aryltrifluoroborates

A novel synthetic route involves the direct acylation of aryltrifluoroborates with acyl chlorides, catalyzed by a palladium complex. tnstate.edu This cross-coupling reaction offers an efficient method for synthesizing aromatic ketones. The process is typically carried out using a catalyst like a PdCl₂(PPh₃)₄ complex, often under microwave irradiation to promote a green, eco-friendly system. tnstate.edu

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or in this context, the acyl chloride).

Transmetalation: The organometallic coupling partner (the aryltrifluoroborate) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. youtube.com

In the specific case of acylating aryltrifluoroborates, a palladium(II) catalyst can also be employed, facilitating the coupling with cyanamides to form arylamidines, a related transformation. sigmaaldrich.com

Exploration of visible light photoredox cross-coupling mechanisms with potassium alkoxymethyltrifluoroborates

Visible-light photoredox catalysis has opened new avenues for organic synthesis, enabling reactions under mild conditions. A notable application is the cross-coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates to produce α-alkoxyketones. acs.orgnih.gov This method utilizes a dual catalytic system, typically involving an iridium-based photoredox catalyst and a nickel cross-coupling catalyst. organic-chemistry.orgacs.org

The proposed mechanism proceeds via a single-electron-transfer (SET) pathway:

The iridium photocatalyst, excited by visible light, reduces the nickel(II) precatalyst to a nickel(0) species.

The nickel(0) complex undergoes oxidative addition with the acyl chloride.

Simultaneously, the oxidized iridium photocatalyst engages with the potassium alkoxymethyltrifluoroborate, generating an alkyl radical via an SET process.

This radical is trapped by the acylnickel(II) complex, forming a nickel(III) intermediate.

Reductive elimination from the nickel(III) species yields the desired α-alkoxyketone product and regenerates the nickel(I) catalyst, which is then reduced back into the catalytic cycle. acs.org

This protocol is operationally simple, tolerates a wide range of functional groups, and provides high yields of the ketone products from stable starting materials. organic-chemistry.orgresearchgate.net

Understanding the coupling of aryl Grignard reagents with acyl chlorides

The reaction between an acyl chloride and a Grignard reagent (R-MgX) is a classic method for carbon-carbon bond formation. However, the outcome is highly dependent on the reactivity of the Grignard reagent and the reaction conditions. chemistrysteps.com

The initial step is a nucleophilic acyl substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a ketone. chemistrysteps.com

Crucially, the ketone product is also electrophilic and can react with a second equivalent of the highly reactive Grignard reagent. This subsequent nucleophilic addition leads to the formation of a tertiary alcohol after acidic workup. chemistrysteps.com

To selectively obtain the ketone, the reactivity of the organometallic reagent must be moderated. This can be achieved by:

Using less reactive organometallic reagents like organocuprates (Gilman reagents), which react with acyl chlorides but react very slowly or not at all with the resulting ketone. chemistrysteps.com

Employing specific additives. For example, adding bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of Grignard reagents, possibly through tridentate complexation, allowing for the selective synthesis of aryl ketones in high yields. wisc.edunih.gov

Utilizing transition metal catalysts, such as those based on manganese, which can proceed through radical mechanisms under certain conditions. dtu.dk

Table 1: Comparison of Grignard Reagent Coupling Outcomes

Reagent/Condition Intermediate Product Final Product (after workup) Key Factor
Grignard Reagent (Excess) Ketone Tertiary Alcohol High reactivity of Grignard reagent allows for a second addition to the ketone. chemistrysteps.com
Grignard Reagent + Additive (e.g., bis[2-(N,N-dimethylamino)ethyl] ether) Ketone Ketone Additive moderates Grignard reactivity, preventing the second addition. wisc.edu
Gilman Reagent (Organocuprate) Ketone Ketone Lower reactivity of organocuprate prevents reaction with the ketone product. chemistrysteps.com

Theoretical and Computational Investigations of Reaction Pathways

Application of Density Functional Theory (DFT) for mechanistic studies and transition state analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex organic reaction mechanisms at the molecular level. researchgate.netmdpi.com It allows for the calculation of the electronic structure of molecules, the geometry of transition states, and the energy profiles of reaction pathways. researchgate.netyoutube.com

Mechanistic Studies: DFT calculations have provided profound insights into the reactions involving acyl chlorides. In Friedel-Crafts acylations catalyzed by metal triflates, DFT has been used to reveal the effect of different metals on the formation of the active acylium triflate intermediate. acs.orgnih.govnih.gov For the acylation of isocadalene, DFT studies at the B3LYP/6-311G(d,p) level confirmed a two-stage mechanism involving the interaction of the substrate and acyl chloride with the AlCl₃ catalyst, with results showing good agreement with experimental outcomes. researchgate.net

Transition State Analysis: Identifying the transition state (TS)—the highest energy point on a reaction coordinate—is critical for understanding reaction kinetics and selectivity. youtube.com DFT methods are used to locate and characterize these saddle points on the potential energy surface. A key characteristic of a calculated TS is the presence of a single imaginary frequency in the vibrational analysis. researchgate.net

Palladium-Catalyzed Reactions: In studies of palladium-catalyzed C-H activation, DFT calculations revealed that the C-H bond activation, proceeding through a concerted metalation-deprotonation (CMD) pathway, was the rate-limiting step, rather than the oxidative addition of the organohalide. acs.org DFT has also been used to explore neutral versus cationic pathways in palladium-catalyzed hydrogenations, supporting a mechanism based on cationic monohydride precursors. acs.org

Grignard Reactions: For Grignard reactions, computational studies have been conducted to understand the complexation of the Grignard reagent with the electrophile and the role of solvent molecules. researchgate.netnih.gov DFT calculations on the reaction of a Grignard reagent with acetyl chloride and acetic anhydride (B1165640) helped to explain unusual differences in selectivity by modeling the transition states and suggesting that the advantageous behavior of the anhydride is due to superior complexation. nih.gov These computational approaches are crucial for demystifying the complex solution behavior of Grignard reagents, which has remained a challenge for over a century. rsc.org

Table 2: Applications of DFT in Reaction Mechanism Analysis

Reaction Type DFT Application Key Insights Gained References
Friedel-Crafts Acylation Mechanistic study & intermediate analysis Revealed metal effects on acylium ion formation; confirmed multi-stage mechanism. acs.orgnih.govresearchgate.net
Grignard Reaction Transition state modeling & solvation effects Explained selectivity differences between electrophiles; modeled reagent-solvent complexes. researchgate.netnih.gov
Pd-Catalyzed Cross-Coupling Reaction pathway & transition state analysis Identified the rate-determining step (C-H activation); elucidated cationic vs. neutral pathways. acs.orgacs.org
NHC Catalyzed Annulation Stereoselectivity analysis Ruled out competitive pathways and accounted for experimentally observed stereoselectivity. nih.gov

Computational assessment of substituent effects on reaction kinetics and mechanisms, such as in solvolysis of substituted benzoyl chlorides

Computational studies on the solvolysis of substituted benzoyl chlorides have been instrumental in delineating the spectrum of reaction mechanisms, ranging from associative (SN2-like) to dissociative (SN1-like) pathways. The specific mechanism is highly sensitive to the nature of the substituents on the benzene ring, the solvent, and the nucleophile.

For 2-chloro-4-methylbenzoyl chloride, the substituents are a chloro group at the ortho position and a methyl group at the para position relative to the benzoyl chloride moiety. The methyl group is electron-donating through hyperconjugation and induction, which would be expected to stabilize a positive charge on the carbonyl carbon. This stabilization can favor a more dissociative or SN1-like mechanism, where the rate-determining step is the cleavage of the C-Cl bond to form an acylium ion intermediate.

Conversely, the chloro group is electron-withdrawing by induction but can be weakly electron-donating through resonance. Its presence at the ortho position can also introduce steric hindrance around the carbonyl carbon. Electron-withdrawing groups generally disfavor the formation of a carbocation and would therefore steer the reaction towards a more associative or SN2-like mechanism, where the nucleophile attacks the carbonyl carbon in the rate-determining step.

The interplay of these opposing electronic and steric effects of the substituents in 2-chloro-4-methylbenzoyl chloride makes the precise determination of its solvolysis mechanism complex. Computational models can help to dissect these influences. Studies on analogous substituted benzoyl chlorides have shown that electron-donating groups, such as a para-methyl group, tend to accelerate solvolysis in weakly nucleophilic solvents by promoting a cationic reaction channel. nih.gov In contrast, electron-withdrawing groups, like a chloro or nitro group, generally lead to a mechanism where bond formation with the nucleophile is more advanced than bond cleavage in the transition state, characteristic of an SN2 process. koreascience.kr

The solvolysis of various para-substituted benzoyl chlorides has been shown to follow a spectrum of mechanisms. For instance, in highly ionizing yet weakly nucleophilic solvents like 97% hexafluoroisopropanol-water, a cationic reaction pathway is often dominant, even for substrates with moderately deactivating groups. nih.gov The mechanism can shift with changes in the solvent system. In more nucleophilic solvents like ethanol-water mixtures, an SN2 pathway is more likely, with the rate being influenced by the electron-withdrawing nature of the substituents. koreascience.kr

The effect of substituents on the solvolysis rates of para-substituted benzoyl chlorides can be illustrated by the following qualitative data, which demonstrates the general trends observed in such systems.

Substituent (Para-position)Electronic EffectExpected Relative Solvolysis Rate (in a given solvent)
-OCH₃Strongly Electron-DonatingHighest
-CH₃Electron-DonatingHigh
-HNeutralIntermediate
-ClElectron-WithdrawingLow
-NO₂Strongly Electron-WithdrawingLowest

This table illustrates the general trend of substituent effects on the solvolysis of para-substituted benzoyl chlorides based on established chemical principles.

For 2-chloro-4-methylbenzoyl chloride, the ortho-chloro group's steric hindrance and electron-withdrawing inductive effect would likely push the mechanism towards the SN2 end of the spectrum. However, the para-methyl group's electron-donating nature would favor an SN1 pathway. Computational assessments would be necessary to determine the precise nature of the transition state and the dominant reaction pathway under specific solvent conditions.

NBO charges and bond order analysis to understand electronic structure and charge separation in transition states

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules and transition states. researchgate.net It provides a localized picture of bonding and allows for the calculation of atomic charges and bond orders, which are crucial for understanding charge separation and electronic redistribution during a reaction.

In the context of the solvolysis of 2-chloro-4-methylbenzoyl chloride, NBO analysis of the transition state can provide quantitative insights into the mechanism.

For an SN1-like transition state:

There would be significant positive charge development on the carbonyl carbon, as indicated by a large positive NBO charge.

The bond order of the C-Cl bond would be significantly reduced compared to the ground state, indicating substantial bond breaking.

The bond order between the carbonyl carbon and the incoming nucleophile (a solvent molecule) would be very small, indicating little to no bond formation.

For an SN2-like transition state:

The increase in positive charge on the carbonyl carbon would be less pronounced compared to the SN1 transition state.

The C-Cl bond order would be reduced, but to a lesser extent than in an SN1 transition state.

There would be a noticeable bond order between the carbonyl carbon and the nucleophile, indicating significant bond formation.

NBO analysis can also reveal hyperconjugative interactions that stabilize the transition state. For example, the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C-Cl bond (nO -> σ*C-Cl) can contribute to the weakening of the C-Cl bond. Similarly, interactions involving the orbitals of the benzene ring and the substituents would also play a role.

The following table presents hypothetical NBO analysis data for the carbonyl carbon and the C-Cl bond in the ground state and in SN1-like and SN2-like transition states for a generic benzoyl chloride. This illustrates how NBO data can be used to distinguish between different mechanisms.

Molecular StateNBO Charge on Carbonyl CarbonNBO Bond Order of C-ClNBO Bond Order of C-Nucleophile
Ground State~ +0.5~ 0.80.0
SN1-like Transition State> +0.8< 0.2~ 0.1
SN2-like Transition State~ +0.6~ 0.5~ 0.4

This table contains illustrative data based on the principles of NBO analysis for distinguishing between SN1 and SN2 transition states in benzoyl chloride solvolysis. The exact values would vary depending on the specific molecule and computational method.

For 2-chloro-4-methylbenzoyl chloride, a detailed NBO analysis of the solvolysis transition state in a specific solvent would be required to definitively characterize the electronic structure and the degree of charge separation, thereby elucidating the precise mechanism of the reaction.

Advanced Applications in Organic Synthesis Mediated by 2 Chloro 4 Methylbenzoyl Chloride

Synthesis of Carbonyl Compounds

The electrophilic nature of 2-chloro-4-methylbenzoyl chloride makes it an excellent precursor for the synthesis of various carbonyl compounds, particularly ketones. Several synthetic methodologies, including classical and modern catalytic approaches, can be employed to this end.

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones, and 2-Chloro-4-methylbenzoyl chloride is a suitable substrate for this reaction. brainly.comlibretexts.orglibretexts.org In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the aromatic ring. libretexts.org

The reaction of 2-Chloro-4-methylbenzoyl chloride with an arene, such as benzene (B151609), would yield a (2-chloro-4-methylphenyl)(aryl)methanone. The conditions for such a reaction typically involve heating the mixture of the acyl chloride, the aromatic substrate, and the Lewis acid catalyst. libretexts.org The regioselectivity of the acylation on the reacting arene is governed by the directing effects of the substituents present on the aromatic ring. For instance, the acylation of toluene (B28343) would predominantly yield the para-substituted product due to the ortho, para-directing nature of the methyl group.

It is important to note that the Friedel-Crafts acylation generally requires stoichiometric amounts of the Lewis acid catalyst because both the starting acyl chloride and the resulting ketone product can form complexes with it. nih.gov The product ketone is deactivated towards further acylation, which prevents polysubstitution. nih.gov

Table 1: Examples of Friedel-Crafts Acylation with Substituted Benzoyl Chlorides

Acyl ChlorideAromatic CompoundCatalystProductReference
Benzoyl chlorideBenzeneAlCl₃Benzophenone (B1666685) brainly.com
Acetyl chlorideTolueneAlCl₃4-Methylacetophenone brainly.com
p-Toluoyl chlorideTolueneAlCl₃4,4'-DimethylbenzophenoneN/A
p-Anisoyl chlorideAnisoleAlCl₃4,4'-DimethoxybenzophenoneN/A

This table presents representative examples of the Friedel-Crafts acylation to illustrate the general transformation.

A modern and efficient method for the synthesis of aromatic ketones involves the palladium-catalyzed cross-coupling reaction of acyl chlorides with potassium aryltrifluoroborates (ArBF₃K). scirp.org This methodology offers a valuable alternative to traditional methods and is effective for the synthesis of various substituted benzophenones. scirp.org

The direct aroylation of potassium aryltrifluoroborates with aroyl chlorides like 2-Chloro-4-methylbenzoyl chloride can be achieved using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a base like K₂CO₃. scirp.org This reaction is often carried out in a suitable solvent under microwave irradiation, which can significantly reduce reaction times from hours to minutes. scirp.org The catalytic cycle is proposed to involve the oxidative addition of the acyl chloride to the palladium(0) complex, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to afford the desired diaryl ketone. scirp.org

This method is notable for its efficiency and the high yields of the benzophenone products obtained. scirp.org

A cutting-edge approach for the synthesis of α-alkoxyketones utilizes a visible-light-mediated photoredox cross-coupling reaction between acyl chlorides and potassium alkoxymethyltrifluoroborates. acs.orgorganic-chemistry.orgnih.gov This method employs a dual catalytic system, typically involving an iridium photoredox catalyst and a nickel cross-coupling catalyst, to achieve the desired transformation under mild conditions. organic-chemistry.org

In this process, various aromatic acyl chlorides can be successfully coupled with structurally diverse potassium alkoxymethyltrifluoroborates to produce the corresponding α-alkoxyketones in high yields. acs.orgnih.gov The reaction is operationally simple and demonstrates good functional group tolerance. organic-chemistry.org The proposed mechanism involves the generation of an α-alkoxy radical from the trifluoroborate salt via a single-electron transfer (SET) from the photoexcited iridium catalyst. This radical then engages in a nickel-catalyzed cross-coupling with the acyl chloride. acs.org

This protocol represents a significant advancement in the synthesis of α-alkoxyketones, providing access to these valuable motifs from readily available starting materials. organic-chemistry.org

Table 2: Photoredox Cross-Coupling of Aromatic Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates

Aromatic Acyl ChloridePotassium AlkoxymethyltrifluoroborateCatalyst SystemProductYield (%)Reference
Benzoyl chloridePotassium benzyloxymethyltrifluoroborateIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·dme2-Benzyloxy-1-phenylethan-1-one85 acs.org
4-Methoxybenzoyl chloridePotassium ethoxymethyltrifluoroborateIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·dme2-Ethoxy-1-(4-methoxyphenyl)ethan-1-one91 acs.org
4-Chlorobenzoyl chloridePotassium isopropoxymethyltrifluoroborateIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·dme1-(4-Chlorophenyl)-2-isopropoxyethan-1-one88 acs.org
3-Bromobenzoyl chloridePotassium cyclopropylmethoxymethyltrifluoroborateIr(dF(CF₃)ppy)₂(dtbbpy)PF₆ / NiCl₂·dme1-(3-Bromophenyl)-2-(cyclopropylmethoxy)ethan-1-one75 acs.org

This table showcases the versatility of the photoredox cross-coupling reaction with various substituted aromatic acyl chlorides.

The coupling of acyl chlorides with Grignard reagents is a fundamental method for ketone synthesis. The reaction of 2-Chloro-4-methylbenzoyl chloride with an aryl Grignard reagent (ArMgX) provides a direct route to unsymmetrical diaryl ketones. nih.govrsc.org This reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) at ambient or low temperatures. rsc.orgnih.gov

An efficient approach involves the use of continuous flow synthesis, which allows for the safe and scalable production of diaryl ketones under mild conditions. rsc.orgresearchgate.net This method avoids the need for additives and can be performed at ambient temperature. rsc.org The direct coupling of various aryl Grignard reagents with a range of acyl chlorides, including substituted benzoyl chlorides, proceeds smoothly to give the corresponding diaryl ketones in moderate to good yields. rsc.org This approach is considered a green and efficient alternative to traditional batch processes. rsc.org

Amide and Ester Formation

The reaction of 2-Chloro-4-methylbenzoyl chloride with ammonia (B1221849) or primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding amides. fishersci.itnih.gov This nucleophilic acyl substitution reaction, often referred to as aminolysis, is typically rapid and exothermic. wisc.edu

When 2-Chloro-4-methylbenzoyl chloride is treated with ammonia, it yields 2-chloro-4-methylbenzamide. The reaction is generally carried out by adding the acyl chloride to a concentrated aqueous solution of ammonia. nih.gov The reaction proceeds in two stages: the initial reaction forms the amide and hydrogen chloride, which is then neutralized by excess ammonia to form ammonium (B1175870) chloride. nih.gov

Similarly, primary and secondary amines react readily with 2-Chloro-4-methylbenzoyl chloride to form N-substituted and N,N-disubstituted amides, respectively. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. wisc.edu Alternatively, an excess of the amine being used can serve as the base. nih.gov The choice of solvent can vary, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being common options. fishersci.itucl.ac.uk

Table 3: Synthesis of Amides from Acyl Chlorides and Amines

Acyl ChlorideAmineConditionsProductReference
Benzoyl chloridePiperidineNaOH, waterN-Benzoylpiperidine wisc.edu
2-Fluorobenzoyl chlorideBenzylamineDIEA, DCMN-Benzyl-2-fluorobenzamide fishersci.it
3,5-Dimethoxy-4-methylbenzoic acid chlorideMorpholineTEA, DMF(3,5-Dimethoxy-4-methylphenyl)(morpholino)methanone fishersci.it
N/AN/AN-chlorophthalimide, PPh₃, carboxylic acid, amineN-substituted amide nih.govacs.org

This table provides examples of amide synthesis from various acyl chlorides and amines, illustrating the general applicability of the method.

Role as a Versatile Chemical Intermediate

Application in the synthesis of dyes and pigments

The utility of 2-Chloro-4-methylbenzoyl chloride as a direct precursor in the synthesis of dyes and pigments is not extensively documented in readily available scientific literature and patent databases. Searches for direct applications of this specific compound in the formation of chromophoric and auxochromic systems have not yielded specific examples of dyes or pigments where 2-Chloro-4-methylbenzoyl chloride is a key reactant.

However, the closely related derivative, 2-chloro-4-methylsulfonylbenzoic acid, is recognized as a significant intermediate in the dye industry. Current time information in Bangalore, IN.orgsyn.org This suggests that 2-Chloro-4-methylbenzoyl chloride may serve as a precursor to this more functionalized intermediate, which is then utilized in the synthesis of various colorants. The transformation from the methyl group in 2-Chloro-4-methylbenzoyl chloride to the methylsulfonyl group in the corresponding benzoic acid derivative introduces a key functional group that can influence the properties of the final dye molecule.

While direct evidence is lacking for the primary application of 2-Chloro-4-methylbenzoyl chloride in dye synthesis, its role as a potential starting material for more complex dye intermediates highlights its indirect contribution to this sector of the chemical industry. Further research into proprietary or less accessible industrial archives might reveal more direct applications.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of corrosive vapors.
  • Storage : Store in airtight, moisture-resistant containers under inert gas (e.g., N₂) at 2–8°C .
    Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Which analytical techniques resolve structural discrepancies in acyl chloride derivatives?

Q. Advanced

  • X-ray Crystallography : Use programs like SHELXL for refinement to validate bond lengths/angles and confirm regiochemistry .
  • Spectroscopy : Combine ¹³C NMR (carbonyl signal at ~170 ppm) and FT-IR (C=O stretch ~1770 cm⁻¹) to distinguish acyl chloride from ester/byproduct impurities .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks and isotopic patterns for chlorine .

How can computational methods predict the reactivity of 2-Chloro-4-methylbenzoyl chloride?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to predict reactivity in nucleophilic acyl substitutions. The electron-withdrawing chloro and methyl groups enhance electrophilicity at the carbonyl carbon .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DCM) to optimize reaction rates .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

  • Hydrolysis : Forms 2-chloro-4-methylbenzoic acid if moisture is present. Mitigation: Use molecular sieves and anhydrous solvents .
  • Esterification : Occurs with residual alcohols. Prevention: Ensure solvent purity (e.g., dry dichloromethane) .
  • Over-chlorination : Rare but possible with excess SOCl₂. Control via stoichiometric monitoring .

What strategies enable enantioselective functionalization using this compound?

Q. Advanced

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry in Friedel-Crafts acylations .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) for selective esterification of enantiomers .
  • Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands to control stereochemistry in cross-couplings .

How does the methyl substituent influence electronic and steric effects in reactions?

Q. Advanced

  • Electronic Effects : The methyl group at the 4-position donates electrons via hyperconjugation, slightly reducing the carbonyl's electrophilicity compared to unsubstituted benzoyl chlorides.
  • Steric Effects : The 2-chloro substituent creates steric hindrance, directing nucleophilic attacks to the para position. Computational studies (NBO analysis) quantify these effects .

What are the challenges in characterizing hydrolytic degradation products?

Q. Advanced

  • Detection Limits : Trace amounts of 2-chloro-4-methylbenzoic acid require sensitive LC-MS/MS methods (LOQ < 1 ppm) .
  • Differentiation from Precursors : Use ¹H NMR to identify the carboxylic acid proton (broad signal at ~12 ppm) absent in the acyl chloride .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.